(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide
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Overview
Description
The compound (2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a chromene core, a furan ring, and a fluoro-substituted phenyl group, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluoro-2-methylaniline, furan-2-carbaldehyde, and 7-hydroxy-2H-chromene-3-carboxylic acid.
Step 1 Formation of the Imino Group: The first step involves the condensation of 4-fluoro-2-methylaniline with furan-2-carbaldehyde under acidic conditions to form the imine intermediate.
Step 2 Coupling Reaction: The imine intermediate is then coupled with 7-hydroxy-2H-chromene-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Step 3 Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods like preparative HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the chromene ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The fluoro-substituted phenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in studying enzyme kinetics and mechanisms.
Biological Probes: It can be used as a fluorescent probe due to its chromene core, which exhibits fluorescence properties.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound for developing new drugs targeting specific diseases, such as cancer or inflammatory conditions.
Pharmacology: It can be used in pharmacological studies to understand its effects on various biological pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Cosmetics: Its antioxidant properties may make it useful in formulations for skincare products.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The chromene core can intercalate with DNA, while the imino group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The fluoro-substituted phenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide
- (2Z)-2-[(4-bromo-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide
Uniqueness
The presence of the fluoro group in (2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide enhances its chemical stability and bioactivity compared to its chloro and bromo analogs. Fluorine atoms can significantly influence the electronic properties of the molecule, leading to improved binding affinity and selectivity in biological systems.
Properties
IUPAC Name |
2-(4-fluoro-2-methylphenyl)imino-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4/c1-13-9-15(23)5-7-19(13)25-22-18(21(27)24-12-17-3-2-8-28-17)10-14-4-6-16(26)11-20(14)29-22/h2-11,26H,12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNMOUZSIYJASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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